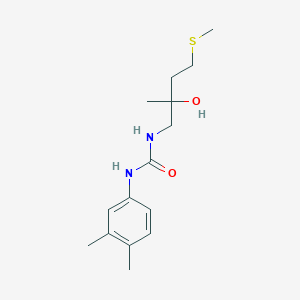

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a substituted urea derivative characterized by a 3,4-dimethylphenyl group at the N1 position and a complex butyl chain at the N3 position. The butyl chain features a hydroxyl group and a methylthio (SCH₃) substituent, which may influence its solubility, stability, and biological activity.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-11-5-6-13(9-12(11)2)17-14(18)16-10-15(3,19)7-8-20-4/h5-6,9,19H,7-8,10H2,1-4H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFFUTOEXVOIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC(C)(CCSC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves the following steps:

Formation of the Urea Derivative: The initial step involves the reaction of 3,4-dimethylphenyl isocyanate with a suitable amine to form the urea derivative.

Introduction of the Hydroxy-Methylthio Butyl Side Chain: The next step involves the reaction of the urea derivative with 2-hydroxy-2-methyl-4-(methylthio)butyl chloride under basic conditions to introduce the hydroxy-methylthio butyl side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea group can be reduced to form an amine.

Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with specific molecular targets. The hydroxy and methylthio groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Substituted Ureas

Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)

- Key Structural Differences :

- Fluometuron lacks the hydroxy and methylthio substituents found in the target compound. Instead, it features a trifluoromethyl (-CF₃) group on the phenyl ring.

- The urea nitrogen atoms in Fluometuron are dimethylated, whereas the target compound has a 3,4-dimethylphenyl group and a branched hydroxyalkyl chain.

- Functional Implications: The trifluoromethyl group in Fluometuron enhances lipophilicity and resistance to metabolic degradation, contributing to its herbicidal activity .

Pyrazoline Derivatives (Non-Urea Compounds)

The three pyrazoline derivatives synthesized in share the 3,4-dimethylphenyl group but differ in core structure and substituents:

| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | Rf Value (Petroleum Ether:EtOAc, 4:1) |

|---|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | Pyrazoline | 4-Butyloxyphenyl | 126–130 | 0.87 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | Pyrazoline | 4-Pentyloxyphenyl | 121–125 | 0.89 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | Pyrazoline | 4-Heptanoyloxyphenyl | 121–125 | 0.89 |

Comparison Insights :

- While these pyrazolines are structurally distinct from the target urea compound, they demonstrate how alkyl/alkoxy chain length (butyl, pentyl, heptanoyloxy) affects physical properties such as melting points and chromatographic mobility (Rf values). For example, longer chains correlate with slightly lower melting points .

- The shared 3,4-dimethylphenyl group across all compounds suggests its role as a stabilizing moiety in aromatic systems.

Key Research Findings and Implications

- Substituent Effects: Hydrophilic groups (e.g., -OH in the target urea) may enhance solubility but reduce membrane permeability compared to lipophilic groups like -CF₃ (Fluometuron) or alkyl chains (pyrazolines).

- Synthetic Challenges :

- The branched hydroxyalkyl chain in the target urea may complicate synthesis compared to linear alkyl/aryl substituents in Fluometuron or pyrazolines.

Biological Activity

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, often referred to in scientific literature as a derivative of urea with notable pharmacological properties, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenyl group and a hydroxy-methylthioalkyl moiety. The molecular formula is , with a molecular weight of approximately 298.41 g/mol. This structure is pivotal in understanding its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The urea moiety is known for its ability to inhibit certain enzymes, which can lead to altered metabolic pathways in target organisms.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, potentially providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Antitumor Activity

Research indicates that derivatives of urea can exhibit antitumor properties. For instance, compounds structurally related to 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | |

| A549 (Lung Cancer) | 12.7 | |

| HeLa (Cervical Cancer) | 18.5 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains, suggesting potential use as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

Case Study 1: Antitumor Efficacy in Animal Models

A recent study assessed the antitumor efficacy of the compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Safety Profile Evaluation

In a safety evaluation study involving rats, the compound was administered at varying doses over a 30-day period. Results showed no significant adverse effects on liver or kidney function, suggesting a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.